molecular formula C10H15NO B12979665 (R)-3-(1-Aminobutyl)phenol

(R)-3-(1-Aminobutyl)phenol

Cat. No.: B12979665
M. Wt: 165.23 g/mol
InChI Key: AMEJFGQGKYMTCT-SNVBAGLBSA-N
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Description

®-3-(1-Aminobutyl)phenol is an organic compound with a phenolic structure, where a butylamine group is attached to the third carbon of the phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-(1-Aminobutyl)phenol typically involves the reaction of a phenol derivative with a butylamine under controlled conditions. One common method includes the use of a catalyst to facilitate the reaction, ensuring the correct stereochemistry is achieved. The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained at a moderate level to prevent decomposition of the reactants .

Industrial Production Methods

Industrial production of ®-3-(1-Aminobutyl)phenol often involves large-scale synthesis using automated reactors. The process includes the continuous addition of reactants and catalysts, with precise control over temperature and pressure to maximize yield and purity. The product is then purified using techniques such as distillation or crystallization .

Mechanism of Action

The mechanism of action of ®-3-(1-Aminobutyl)phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalysis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-3-(1-Aminobutyl)phenol is unique due to its specific substitution pattern, which can result in different chemical and biological properties compared to its isomers. This uniqueness makes it valuable for specific applications where the position of the butylamine group is critical.

Properties

Molecular Formula

C10H15NO

Molecular Weight

165.23 g/mol

IUPAC Name

3-[(1R)-1-aminobutyl]phenol

InChI

InChI=1S/C10H15NO/c1-2-4-10(11)8-5-3-6-9(12)7-8/h3,5-7,10,12H,2,4,11H2,1H3/t10-/m1/s1

InChI Key

AMEJFGQGKYMTCT-SNVBAGLBSA-N

Isomeric SMILES

CCC[C@H](C1=CC(=CC=C1)O)N

Canonical SMILES

CCCC(C1=CC(=CC=C1)O)N

Origin of Product

United States

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